2-methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride, Mixture of diastereomers
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Overview
Description
2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride is a chemical compound characterized by its unique structure, which includes a spirocyclic framework with oxygen and nitrogen atoms. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other. The presence of these diastereomers can influence the compound's physical and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride typically involves multi-step organic reactions[_{{{CITATION{{{3{Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5 ...](https://link.springer.com/article/10.1007/s11172-023-4047-z). One common approach is the cyclization of appropriate precursors under acidic conditions[{{{CITATION{{{3{Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro5.5 .... The reaction conditions may include the use of strong acids, such as hydrochloric acid, to promote the formation of the spirocyclic structure[{{{CITATION{{{_3{Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro5.5 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity[_{{{CITATION{{{_3{Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro5.5 .... Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro5.5 ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, which can be exploited in various applications.
Scientific Research Applications
Chemistry: In chemistry, 2-methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and to develop new biochemical assays. Its ability to interact with various biological targets can provide insights into biological processes.
Medicine: In the field of medicine, 2-methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride can be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be harnessed to create innovative products with enhanced performance.
Mechanism of Action
The mechanism by which 2-methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding the precise mechanism of action requires detailed studies and experiments to elucidate the interactions at the molecular level.
Comparison with Similar Compounds
2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane
2,4-Dioxa- and 2,4-diazaspiro[5.5]undecane derivatives
Uniqueness: 2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride is unique due to its specific structural features, such as the presence of the methyl group and the spirocyclic framework. These features can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
2639408-92-5 |
---|---|
Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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